REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[CH:17]=[CH:16][C:13]([CH2:14]O)=[CH:12][CH:11]=1.S(Br)([Br:20])=O.N1C(C)=CC=CC=1C>C(Cl)Cl>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]1[CH:17]=[CH:16][C:13]([CH2:14][Br:20])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
O1C(=NC2=C1C=CC=C2)C2=CC=C(CO)C=C2
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Br)Br
|
Name
|
|
Quantity
|
11.6 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to 0°-5° C.
|
Type
|
CUSTOM
|
Details
|
after removing the bath
|
Type
|
TEMPERATURE
|
Details
|
warmed to 30° C
|
Type
|
WASH
|
Details
|
washed with H2O 1×, 0.2M HCl 1×, NaHCO3 2×, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=NC2=C1C=CC=C2)C2=CC=C(CBr)C=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |